molecular formula C5H8ClNO3 B13419273 L-Glutamic Anhydride Hydrochloride

L-Glutamic Anhydride Hydrochloride

Cat. No.: B13419273
M. Wt: 165.57 g/mol
InChI Key: AZOANCZWSITZTF-DFWYDOINSA-N
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Description

L-Glutamic Anhydride Hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic Anhydride Hydrochloride can be synthesized through the esterification of L-glutamic acid using chlorotrimethylsilane as an acid catalyst precursor. The reaction typically involves the use of primary, secondary, and tertiary alcohols, with the esterification proceeding more rapidly at elevated temperatures . Another method involves the refluxing of gluten flour with concentrated hydrochloric acid, followed by crystallization and purification steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic Anhydride Hydrochloride undergoes various chemical reactions, including esterification, amidation, and cyclization. These reactions are influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters, amides, and cyclic compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of L-Glutamic Anhydride Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate protein-protein interactions and influence enzymatic activities. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

L-Glutamic Anhydride Hydrochloride can be compared with other similar compounds, such as L-glutamine and L-glutamic acid. While all these compounds share a common backbone, this compound is unique due to its anhydride form, which imparts distinct chemical reactivity and stability.

List of Similar Compounds

Properties

Molecular Formula

C5H8ClNO3

Molecular Weight

165.57 g/mol

IUPAC Name

(3S)-3-aminooxane-2,6-dione;hydrochloride

InChI

InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H/t3-;/m0./s1

InChI Key

AZOANCZWSITZTF-DFWYDOINSA-N

Isomeric SMILES

C1CC(=O)OC(=O)[C@H]1N.Cl

Canonical SMILES

C1CC(=O)OC(=O)C1N.Cl

Origin of Product

United States

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